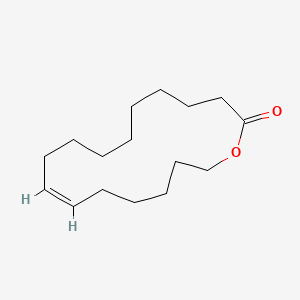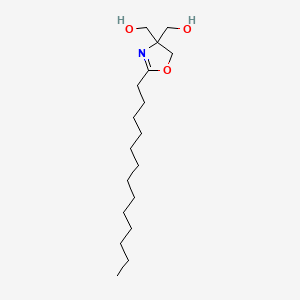
4-Methoxy-2-methylphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-methylphenyl acetate is an organic compound with the molecular formula C10H12O3. It is an ester derived from 4-methoxy-2-methylphenol and acetic acid. This compound is known for its pleasant aromatic properties and is often used in the fragrance industry. It also finds applications in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxy-2-methylphenyl acetate can be synthesized through the esterification of 4-methoxy-2-methylphenol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as column chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-methylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxy-2-methylphenol and acetic acid.
Reduction: The compound can be reduced to form 4-methoxy-2-methylphenol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Hydrolysis: 4-Methoxy-2-methylphenol and acetic acid.
Reduction: 4-Methoxy-2-methylphenol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-2-methylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the fragrance industry for its aromatic properties and as a flavoring agent in food products.
Mecanismo De Acción
The mechanism of action of 4-methoxy-2-methylphenyl acetate is primarily related to its interactions with biological targets. As an ester, it can undergo hydrolysis to release 4-methoxy-2-methylphenol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenyl acetate: Similar structure but lacks the methyl group on the aromatic ring.
2-Methylphenyl acetate: Similar structure but lacks the methoxy group on the aromatic ring.
4-Methoxy-2-methylbenzoic acid: Similar structure but contains a carboxylic acid group instead of an ester.
Uniqueness
4-Methoxy-2-methylphenyl acetate is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which influence its chemical reactivity and biological properties
Propiedades
Número CAS |
13522-81-1 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(4-methoxy-2-methylphenyl) acetate |
InChI |
InChI=1S/C10H12O3/c1-7-6-9(12-3)4-5-10(7)13-8(2)11/h4-6H,1-3H3 |
Clave InChI |
YKPHBEBWVTVJQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


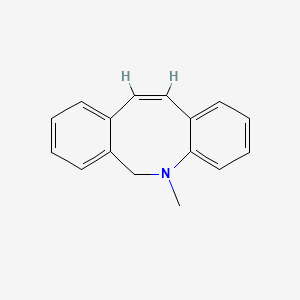

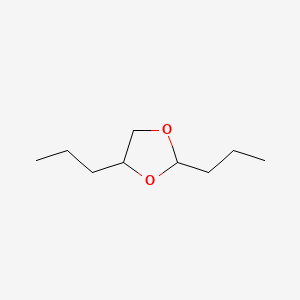
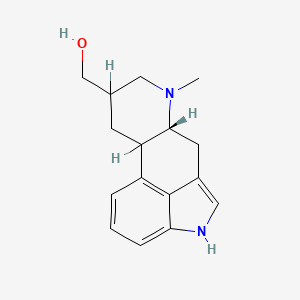
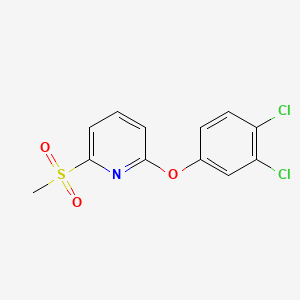
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)
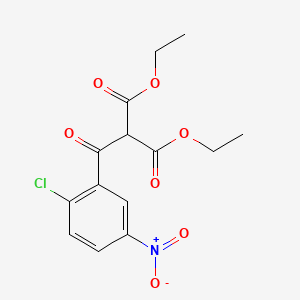
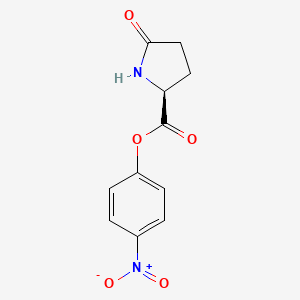

![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)


